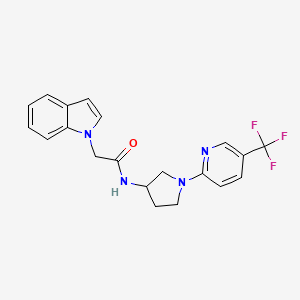

![molecular formula C15H12ClFN2O4 B2634538 2-氯-N-[2-(4-氟苯氧基)乙基]-4-硝基苯甲酰胺 CAS No. 1105209-81-1](/img/structure/B2634538.png)

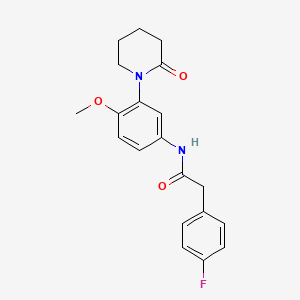

2-氯-N-[2-(4-氟苯氧基)乙基]-4-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide” is a chemical compound with the molecular weight of 231.65 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H11ClFNO2/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a powder at room temperature .科学研究应用

合成技术:

- 王大辉(2010)通过酰化和硝化反应展示了相关化合物2-氯-4-氟-5-硝基苯乙基碳酸酯的合成,提供了对反应机理和动力学的见解 (王大辉,2010).

- 徐德峰等人(2013)概述了4-氨基-2-氟-N-甲基苯甲酰胺的合成工艺,提供了一种高产率的简便方法 (徐德峰,徐兴竹,朱志玲,2013).

化学分析和表征:

- S. Saeed等人(2013)合成了类似化合物N-[乙基(丙烷-2-基)氨基羰硫代]-4-硝基苯甲酰胺的镍(II)配合物,并使用各种光谱方法对其进行了表征。这项研究突出了制备金属配合物的潜力 (S. Saeed, N. Rashid, R. Hussain, J. Jasinski, A. C. Keeley, S. Khan, 2013).

潜在药理学应用:

- I. Sych等人(2018)为一种很有前景的抗惊厥药N-(5-乙基-[1,3,4]-噻二唑-2-基)-2-硝基苯甲酰胺开发了质量控制方法,显示出很高的抗惊厥活性。这项研究强调了硝基苯甲酰胺衍生物的药用潜力 (I. Sych, N. Bevz, I. Sych, Maryna V Rakhimova, V. Yaremenko, L. Perekhoda, 2018).

工业和环境应用:

- 郭江峰等人(2004)研究了福美双(与2-氯-N-[2-(4-氟苯氧基)乙基]-4-硝基苯甲酰胺相关的化合物)在中国土壤中的吸附、解吸和迁移率。这项研究对于了解此类化合物对环境的影响至关重要 (郭江峰,朱国年,史建军,孙金河,2004).

分子化学研究:

- C. Rhee等人(1995)开发了用于细胞内pH测量的氟化邻氨基苯酚衍生物,展示了此类化合物在生化应用中的多功能性 (C. Rhee, L. Levy, R. London, 1995).

作用机制

Target of Action

The primary target of the compound 2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide is the enzyme protoporphyrinogen oxidase (Protox) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll, which are essential for the survival of plants and some microorganisms .

Mode of Action

2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide interacts with its target, Protox, by inhibiting its activity . This inhibition disrupts the heme and chlorophyll biosynthesis pathway, leading to the accumulation of protoporphyrin IX, a highly photodynamic compound .

Biochemical Pathways

The affected pathway is the heme and chlorophyll biosynthesis pathway. The inhibition of Protox by 2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide leads to the accumulation of protoporphyrin IX . This compound, when exposed to light, produces reactive oxygen species that cause lipid peroxidation, protein oxidation, and DNA damage, leading to cell death .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the system .

Result of Action

The molecular and cellular effects of 2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide’s action include the disruption of heme and chlorophyll biosynthesis, leading to the accumulation of protoporphyrin IX . This accumulation results in the production of reactive oxygen species upon exposure to light, causing oxidative damage and cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide. For instance, light exposure can enhance the compound’s toxicity due to the photodynamic nature of accumulated protoporphyrin IX . Other factors such as temperature, pH, and presence of other chemicals can also affect the compound’s stability and efficacy .

属性

IUPAC Name |

2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN2O4/c16-14-9-11(19(21)22)3-6-13(14)15(20)18-7-8-23-12-4-1-10(17)2-5-12/h1-6,9H,7-8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSNGNPMDMLRJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-(2,4-dichlorophenoxy)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2634457.png)

![7-(4-Fluorophenyl)-2-phenylimidazo[1,2-A]pyrazin-8-one](/img/structure/B2634458.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2634465.png)

![ethyl 5-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2634466.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B2634469.png)

![6-(4-methoxyphenethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2634471.png)

![2-benzamido-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2634472.png)